Benzyloxy(diisopropyl)silane
Description
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Structure
2D Structure
Properties
Molecular Formula |
C13H21OSi |
|---|---|
Molecular Weight |
221.39 g/mol |
InChI |
InChI=1S/C13H21OSi/c1-11(2)15(12(3)4)14-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
InChI Key |
WAEAHEPPQZRABF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Contextualization Within Organosilicon Chemistry and Silyl Ethers
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become an indispensable pillar of modern organic synthesis. These compounds are valued for their unique reactivity and stability, often differing significantly from their carbon-only counterparts. Within this broad field, silyl (B83357) ethers are a prominent class of molecules characterized by a silicon atom bonded to an alkoxy group (R-O-SiR'3). They are most frequently employed as protecting groups for alcohols, a strategy crucial for achieving chemoselectivity in complex, multi-step syntheses.
The protective capacity of a silyl ether is tuned by the nature of the alkyl or aryl substituents on the silicon atom. The steric bulk of these groups influences the stability of the silyl ether and the conditions required for its formation and cleavage. Common examples include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers, which offer a spectrum of stability.
Benzyloxy(diisopropyl)silane, a member of the silyl ether family, is structurally defined by a silicon atom bonded to two bulky isopropyl groups and a benzyloxy group (-OCH2Ph). This specific combination of substituents imparts a unique set of properties. The diisopropyl groups provide significant steric hindrance, influencing the compound's reactivity and the stability of the resulting silyl ether. The benzyloxy group, unlike a simple alkoxy group, introduces a point of functionality that can be cleaved under specific, non-hydrolytic reductive conditions, typically through catalytic hydrogenation. researchgate.net This feature allows for orthogonal deprotection strategies, a key consideration in advanced synthetic planning. The synthesis of such compounds often involves the reaction of a corresponding silyl chloride, like diisopropyldichlorosilane (B1349932), with benzyl (B1604629) alcohol.
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H22OSi |
| Molar Mass | 222.40 g/mol |
| Appearance | Liquid |
| CAS Number | 86934-37-4 |
Data sourced from ChemSpider chemspider.com
Significance of the Benzyloxy Diisopropyl Silyl Moiety in Advanced Synthetic Strategies
Direct Synthesis Approaches
Direct synthesis methods provide the most straightforward routes to benzyloxy(diisopropyl)silane, primarily through the formation of a silicon-oxygen bond between a diisopropylsilyl moiety and a benzyl alcohol derivative.
Silylation of Benzyl Alcohols with Diisopropyldihalosilanes
A fundamental and widely practiced method for the synthesis of silyl ethers, including this compound, is the reaction of an alcohol with a halosilane. researchgate.netwikipedia.org Specifically, benzyl alcohol is reacted with a diisopropyldihalosilane, most commonly diisopropyldichlorosilane (B1349932). lookchem.com This reaction is a staple in organic synthesis for the protection of hydroxyl groups, as the resulting silyl ether can be selectively installed and later removed under mild conditions. wikipedia.orglookchem.com The diisopropylsilyl group, in particular, is used as a bifunctional protecting group, for instance, in nucleoside synthesis to protect the 3' and 5' hydroxy groups simultaneously. lookchem.com
The efficient formation of silyl ethers from alcohols and silyl chlorides necessitates the use of a base to neutralize the hydrogen chloride byproduct. wikipedia.org A reliable and rapid method is the Corey protocol, which employs an amine base like imidazole (B134444) at high concentrations in a solvent such as dimethylformamide (DMF). wikipedia.org Using dichloromethane (B109758) as a solvent is also effective, leading to slower reactions but simplified purification. wikipedia.org For sterically hindered alcohols that may react sluggishly, more reactive silylating agents like silyl triflates are used, often in combination with a non-nucleophilic hindered base such as 2,6-lutidine. wikipedia.org In some cases, diisopropylsilyl ditriflate, which can be prepared from the corresponding dialkylchlorosilane and triflic acid, is used to react with diols in the presence of 2,6-lutidine to yield dialkylsilylene derivatives. researchgate.net
Table 1: Optimized Conditions for Silyl Ether Formation
| Silylating Agent | Base | Solvent | Target Functionality | Ref |
|---|---|---|---|---|
| Silyl Chloride | Imidazole | DMF | Alcohols | wikipedia.org |
| Silyl Chloride | Imidazole | Dichloromethane | Alcohols | wikipedia.org |
| Silyl Triflate | 2,6-Lutidine | Not Specified | Hindered Alcohols | wikipedia.org |
| Diisopropyldichlorosilane | Imidazole | DMF | Nucleoside 3',5'-hydroxy groups | lookchem.com |
An increasingly important, atom-economical alternative to the classical silylation method is the direct dehydrogenative coupling of alcohols with hydrosilanes. researchgate.netmdpi.com This "green" methodology forms the desired silyl ether with the sole byproduct being hydrogen gas (H₂). unl.pt A wide variety of transition metal complexes have been shown to catalyze this reaction. mdpi.com For instance, rhodium-hydride catalysts can perform an enantio-determining dehydrogenative OH silylation of benzyl alcohol. snnu.edu.cn Similarly, half-sandwich iron-NHC complexes have been successfully employed for the dehydrogenative silylation of various alcohols. unl.pt Other effective catalytic systems are based on copper and iridium. researchgate.netnih.gov Tris(pentafluorophenyl)boron, a strong Lewis acid, has also been shown to catalyze the dehydrogenative silylation of a broad range of alcohols. gelest.com
Table 2: Catalysts for Dehydrogenative Silylation of Alcohols
| Catalyst System | Substrates | Key Features | Ref |
|---|---|---|---|
| Rhodium-hydride complexes | Benzyl alcohols | Enantioselective formal [4+1] cyclization | snnu.edu.cn |
| Half-sandwich iron N-heterocyclic carbene (NHC) complexes | Primary alcohols (e.g., ethanol), bulkier alcohols | Atom-economical, H₂ is the only byproduct | unl.pt |
| Iridium complexes (e.g., [Ir(cod)OMe]₂) | Benzyl alcohol derivatives | Formal hydroxyl-directed C-H activation for ortho-silylation | nih.govnih.gov |
| Copper complexes (e.g., Cu₃(BTC)₂) | Various alcohols and silanes | Catalyzes Si-O dehydrocoupling | researchgate.net |
| Sodium tri(sec-butyl)borohydride | Benzyl alcohol and dimethylphenylsilane | Simple, non-transition metal promoter | mdpi.com |
Preparation of this compound as a Reaction Product
In certain reaction schemes, this compound or its analogues are not the primary target but are formed as significant byproducts. This is particularly evident in reactions that proceed through highly reactive organosilicon intermediates.
The formation of benzyloxy silyl ethers can occur as a competitive pathway in reactions mediated by silylium (B1239981) ions. acs.orgacs.org For example, in the dehydrogenative annulation between diisopropyl(1-naphthyl)silane and benzaldehyde, which is promoted by a trityl cation like [Ph₃C]⁺[B(C₆F₅)₄]⁻, a silylium ion is generated in situ. nih.govresearchgate.net This highly electrophilic silylium ion can be attacked by the oxygen of the aldehyde, forming an intermediate that can either proceed to the desired cyclized product or undergo hydrosilylation. acs.orgnih.gov This latter pathway results in the formation of a silyl ether, such as benzyloxydiisopropyl(1-naphthyl)silane, as a hydrosilylation product. acs.orgnih.govresearchgate.net The ratio of the annulation product to the silyl ether is influenced by factors such as the solvent and the electronic properties of the aldehyde used. acs.orgacs.org For instance, using less polar solvents or benzaldehydes with electron-withdrawing groups can favor the desired annulation over the competing hydrosilylation. acs.org
Synthesis of Precursors and Related Organosilicon Reagents
The availability of suitable precursors is critical for the synthesis of this compound. The primary precursor is diisopropyldichlorosilane, a versatile organosilicon reagent. lookchem.comcymitquimica.com One method for its preparation involves the reaction of diisopropylsilane (B1144190) with palladium(II) chloride in carbon tetrachloride. chemicalbook.com An alternative, industrial-scale synthesis involves reacting trichlorosilane (B8805176) with an isopropyl Grignard reagent, formed from magnesium and 2-chloropropane, in a solvent mixture like tetrahydrofuran (B95107) and n-hexane. google.com This Grignard route produces diisopropylchlorosilane, which can be further functionalized. google.com From diisopropyldichlorosilane, other important reagents such as diisopropylsilyl ditriflate can be synthesized by reaction with triflic acid, expanding the range of silylation chemistry available. researchgate.net
Preparation of Diisopropyldichlorosilane
Diisopropyldichlorosilane, with the chemical formula (C₃H₇)₂SiCl₂, is a fundamental precursor for many diisopropylsilyl derivatives. lookchem.comcymitquimica.com It is an organosilicon compound typically appearing as a colorless liquid with a pungent smell, soluble in most organic solvents. lookchem.comchemicalbook.com Its synthesis is a critical first step in accessing more complex structures like this compound.
A convenient laboratory-scale preparation involves the reaction of diisopropylsilane with palladium(II) chloride in a carbon tetrachloride solvent. chemicalbook.com This reaction is conducted under high temperature (140°C) and pressure in a steel bomb over several hours. chemicalbook.com After the reaction, the resulting product is washed with ether, which is subsequently removed by rotary evaporation. chemicalbook.com Final purification by distillation yields diisopropyldichlorosilane as a clear, colorless oil. chemicalbook.com The bifunctional nature of this reagent allows it to be used for templating diverse groups in both intermolecular reactions and ring formations. gelest.com It is widely used as a bifunctional protecting group, particularly for the 3' and 5' hydroxy groups in nucleosides. lookchem.comchemicalbook.com
Table 1: Physical and Chemical Properties of Diisopropyldichlorosilane
| Property | Value | Source |
| Molecular Formula | C₆H₁₄Cl₂Si | lookchem.com |
| Molecular Weight | 185.17 g/mol | lookchem.com |
| Appearance | Colorless liquid | lookchem.comchemicalbook.com |
| Boiling Point | 66 °C at 27 mm Hg | chemicalbook.com |
| Density | 1.026 g/mL at 20 °C | chemicalbook.com |
| Refractive Index | n20/D 1.444 | lookchem.com |
| Flash Point | 43 °C | gelest.com |
| Solubility | Soluble in most organic solvents | lookchem.comchemicalbook.com |
Development of Photolabile Acylchlorosilanes (e.g., Benzoyldiisopropylchlorosilane) for Silyl Protection
In the field of organic synthesis, protecting groups are essential for the selective manipulation of functional groups in complex molecules. nih.gov Silyl chlorides are a prominent class of reagents for the protection of alcohols. nih.govrsc.org A significant advancement in this area is the development of photolabile protecting groups, which can be removed under mild conditions using light, offering orthogonality to many other protecting groups. nih.govnih.gov
Benzoyldiisopropylchlorosilane (BDIPSCl) is a novel acylchlorosilane that functions as a visible-light photocleavable silicon-based protecting group for alcohols. nih.govrsc.org This compound combines the advantages of chlorosilanes for efficient protection with the ability of arylsilanes to be cleaved by visible light irradiation under mild conditions. nih.gov
The synthesis of BDIPSCl is achieved through a concise, high-yield, three-step sequence. nih.govrsc.org The process begins with the deprotonation of benzal bromide, which then reacts with commercially available diisopropylchlorosilane to yield an intermediate silane (B1218182). nih.gov This intermediate is subsequently transformed into the final benzoylsilane product by treatment with silver carbonate (Ag₂CO₃) in dichloromethane (DCM). nih.gov The resulting BDIPSCl can be stored for months in the dark and under the exclusion of moisture. nih.gov
Protection of primary, secondary, and tertiary alcohols is accomplished using standard silylation protocols. nih.govresearchgate.net The removal of the silyl group is straightforward, involving exposure to visible light (at a wavelength of 456 nm) in methanol (B129727) or a mixture of acetone (B3395972) and methanol at room temperature. nih.govrsc.orgresearchgate.net This method demonstrates a broad substrate scope and high tolerance for various functional groups. nih.govrsc.org
Table 2: Synthetic Overview of Benzoyldiisopropylchlorosilane (BDIPSCl)
| Step | Description | Reagents/Conditions | Outcome | Source |
| 1 | Synthesis of Intermediate Silane | Deprotonation of benzal bromide, followed by reaction with diisopropylchlorosilane. | Formation of silane intermediate 5 . | nih.gov |
| 2 | Oxidation | Treatment of the intermediate silane with silver carbonate in DCM. | Formation of benzoylsilane 6 (BDIPSCl). | nih.gov |
| 3 | Alcohol Protection | Reaction of BDIPSCl with an alcohol. | Formation of the protected alcohol. | nih.govrsc.org |
| 4 | Deprotection | Exposure to visible light (456 nm) in methanol at room temperature. | Cleavage of the silyl ether and release of the free alcohol. | nih.govrsc.orgresearchgate.net |
Synthesis of Carbohydrate-Derived Silanes bearing Benzyloxy Groups
The strategic use of protecting groups is fundamental to the complex field of carbohydrate chemistry. rsc.orgnih.gov Benzyl groups are frequently employed as "permanent" protecting groups due to their general stability. rsc.org The synthesis of carbohydrate-derived silanes, which bear functional groups like benzyloxy, has opened new avenues for stereocontrolled glycosylation. rsc.org
A notable strategy involves intramolecular aglycone delivery (IAD), where a silane tether connects the glycosyl donor and acceptor. rsc.orgresearchgate.net This method utilizes carbohydrate-derived silanes for the catalytic dehydrogenative silylation of alcohols, which is then followed by an intramolecular glycosylation step. rsc.orgresearchgate.net By carefully selecting the position of the silane and the protecting groups on the carbohydrate scaffold, highly selective access to specific stereochemical relationships (e.g., β-manno, α-gluco, or β-gluco) can be achieved. rsc.org
For instance, sugar silanes featuring a C-2 benzyloxy substituent have been successfully used. rsc.org The synthesis allows for the creation of thiophenyl sugar silanes with a silane at the C-6 position and a range of substituents at the C-2 position, including benzyloxy groups. rsc.org This approach is particularly valuable for the controlled β-selective glycosylation of donors that lack participating C-2 acyloxy groups, which represents a significant challenge in carbohydrate synthesis. rsc.org
Another important application of a this compound analogue is in solid-phase oligonucleotide synthesis. nih.gov A benzyloxy(diisopropyl)silyl linker has been developed for use with polystyrene-type ArgoPore resins. nih.gov This silanediyl-type linker facilitates the attachment of the initial 3'-terminal nucleoside to the resin and allows for the subsequent release of the synthesized DNA chain under neutral conditions using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov
Table 3: Examples of Analogues and Applications
| Compound/Linker | Application Area | Key Feature | Source |
| C-6 Sugar Silane with C-2 Benzyloxy Group | Stereocontrolled Glycosylation | Intramolecular aglycone delivery for β-selective glycosylation. | rsc.org |
| Benzyloxy(diisopropyl)silyl Linker | Solid-Phase Oligonucleotide Synthesis | Enables attachment to and neutral cleavage from a polystyrene resin. | nih.gov |
| Benzyloxydiisopropyl(1-naphthyl)silane | Hydrosilylation Byproduct | Formed during the annulation reaction between diisopropyl(1-naphthyl)silane and benzaldehyde. | nih.gov |
Reactivity and Reaction Mechanisms of Benzyloxy Diisopropyl Silane
Mechanistic Investigations of Silyl (B83357) Ether Formation and Cleavage
The formation and cleavage of silyl ethers are fundamental transformations in their role as protecting groups for alcohols. The mechanisms of these processes are heavily influenced by factors such as steric hindrance and the presence of catalysts.
The core mechanistic step in both the formation and cleavage of silyl ethers is nucleophilic substitution at the silicon center. Unlike carbon, silicon possesses accessible 3d orbitals, which allows it to form hypervalent, pentacoordinate intermediates. soci.orglibretexts.org This ability fundamentally distinguishes its reaction pathways from typical SN1 or SN2 mechanisms at carbon centers.
In the formation of benzyloxy(diisopropyl)silane from an alcohol and a corresponding diisopropylsilyl halide, the alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom. This attack leads to a transient pentacoordinate silicon intermediate, which then expels a leaving group (e.g., a halide) to form the silyl ether.
Conversely, during cleavage, a nucleophile (such as a fluoride (B91410) ion or water) attacks the silicon atom of the this compound. The stability and reactivity of silyl ethers are highly sensitive to steric effects. libretexts.org The bulky diisopropyl groups on the silicon atom in this compound sterically hinder the approach of the incoming nucleophile. qub.ac.uk This steric bulk makes the compound more stable and resistant to cleavage compared to less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ethers. wikipedia.org This differential stability is a cornerstone of selective protecting group chemistry, allowing chemists to deprotect one alcohol in the presence of another that is protected by a bulkier silyl group. libretexts.org
Table 1: Relative Steric Hindrance and Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Steric Bulk | Relative Stability to Hydrolysis |
| Trimethylsilyl | TMS | Low | Low |
| Triethylsilyl | TES | Moderate | Moderate |
| tert-Butyldimethylsilyl | TBDMS/TBS | High | High |
| Triisopropylsilyl | TIPS | Very High | Very High |
| Diisopropylsilyl (core of the subject compound) | - | High | High |
This table illustrates the general trend that increased steric bulk around the silicon atom enhances the stability of the silyl ether.
To overcome the activation energy, particularly with hindered alcohols or less reactive silylating agents, catalysts are often employed. Lewis acids and transition metals play distinct roles in facilitating silylation reactions.
Lewis Acids: Lewis acids, such as tris(pentafluorophenyl)borane (B72294) [B(C6F5)3], can catalyze silylation by activating the silylating agent. scispace.com The Lewis acid coordinates to the leaving group (e.g., a halide or triflate) on the silane (B1218182), making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. In some cases, particularly with hydrosilanes, Lewis acids can facilitate hydride abstraction to generate highly reactive silylium (B1239981) ion intermediates. scispace.com
Transition Metals: Transition metal complexes offer a diverse array of mechanisms for silylation. For instance, rhodium complexes can catalyze the dehydrogenative coupling of hydrosilanes with alcohols. organic-chemistry.org Palladium catalysts are used in cross-coupling reactions, such as the Silyl-Negishi reaction, which forms C-Si bonds. nih.gov In the context of forming a benzyloxy silyl ether, a transition metal could be involved in a catalytic cycle that activates a hydrosilane via oxidative addition of the Si-H bond to the metal center. researchgate.net Subsequent steps would involve reaction with the alcohol and reductive elimination to yield the silyl ether and regenerate the catalyst. researchgate.net
Reactivity in Catalytic Transformations
Beyond its role as a protecting group, the structural motifs within this compound allow it to participate in more complex catalytic transformations.
A silylium ion ([R3Si]+) is a highly reactive, trivalent silicon cation that is a potent Lewis acid. rsc.org These intermediates can be generated from neutral silanes by the abstraction of a hydride, halide, or another leaving group by a strong Lewis acid or a carbenium ion. ec2-big-nse.de
For this compound, interaction with a sufficiently strong Lewis acid could, in principle, lead to the formation of a [(i-Pr)2SiOBn]+ silylium-like species. Due to their extreme electrophilicity, silylium ions can activate a wide range of substrates. rsc.orgec2-big-nse.de For example, they can catalyze C-C bond formation, etherification, and the activation of robust C-F bonds. ec2-big-nse.ded-nb.info The catalytic cycle typically involves the silylium ion activating a substrate, followed by a reaction and subsequent regeneration of the silylium ion. d-nb.info
The hydrolysis of silyl ethers, including this compound, proceeds through the formation of silanol (B1196071) (R3Si-OH) intermediates. wikipedia.org This transformation is a key step in the deprotection of alcohols. The reaction is typically initiated by the nucleophilic attack of water or a hydroxide (B78521) ion on the silicon atom.
In base-catalyzed hydrolysis, an alkoxide ion can act as the nucleophile, coordinating to the silicon to form a hypervalent pentacoordinate species. researchgate.net This intermediate then activates the silicon center for reaction with water or an alcohol. researchgate.net The resulting silanol, diisopropyl(benzyloxy)silanol in this case, is often transient and can undergo self-condensation to form a disiloxane (B77578) (R3Si-O-SiR3) and water, especially under acidic or basic conditions. wikipedia.org This condensation process is the basis for the formation of silicone polymers from silanol precursors. wikipedia.org
While silyl ethers are generally stable, the Si-O or Si-C bonds can be activated by transition metal complexes to participate in catalytic reactions. Transition metals like palladium, nickel, rhodium, and copper are widely used to catalyze reactions involving organosilicon compounds. organic-chemistry.orgnih.govnih.gov
A potential reaction involving this compound could be a cross-coupling reaction. For example, in a manner analogous to the Silyl-Negishi reaction where a silyl halide couples with an organozinc reagent, a related transformation could potentially be developed. nih.gov Another possibility is the involvement in hydrosilylation reactions if a Si-H bond were present on a similar molecule. organic-chemistry.org The general mechanism for many of these processes involves the oxidative addition of a Si-X (where X = H, halide, O-R) bond to a low-valent transition metal center, followed by transmetalation or migratory insertion, and concluding with reductive elimination to form the product and regenerate the active catalyst. nih.govresearchgate.net
Table 2: Overview of Potential Catalytic Transformations
| Transformation | Catalyst Type | Key Intermediate/Step | Potential Role of this compound Moiety |
| Lewis Acid-Catalyzed Silylation | Lewis Acid (e.g., B(C6F5)3) | Activation of Si-X bond | Substrate or product in silylation reactions. scispace.com |
| Electrophilic Activation | Strong Lewis Acid | Silylium Ion ([R3Si]+) | Precursor to a highly reactive silylium ion. ec2-big-nse.ded-nb.info |
| Silanol Formation/Hydrolysis | Acid or Base | Pentacoordinate Silicon | Substrate for deprotection to form a silanol. wikipedia.orgresearchgate.net |
| Cross-Coupling Reactions | Transition Metal (e.g., Pd, Ni) | Oxidative Addition/Reductive Elimination | Potential coupling partner via Si-O bond activation. nih.gov |
| Dehydrogenative Coupling | Transition Metal (e.g., Rh) | Oxidative Addition of Si-H | Product of coupling a hydrosilane with benzyl (B1604629) alcohol. organic-chemistry.org |
Transition Metal-Catalyzed Processes
Nickel-Hydride Catalysis in π-Hydrofunctionalization (General Context)researchgate.net
Nickel-hydride (Ni-H) catalyzed reactions are powerful methods for the hydrofunctionalization of unsaturated π-systems like alkenes and alkynes. researchgate.netnih.govchinesechemsoc.org These reactions involve the addition of a hydrogen atom and a functional group across the double or triple bond. nih.gov The general mechanism commences with the generation of a Ni-H species, which then undergoes migratory insertion into the π-bond of the substrate. researchgate.netrsc.org This step forms a nickel-alkyl or nickel-alkenyl intermediate, which is key to determining the regioselectivity of the reaction. researchgate.net
The reactivity and selectivity of Ni-H catalysis are influenced by several factors, including the nature of the ligands on the nickel center, the substrate's electronic and steric properties, and the reaction conditions. nih.govrsc.org For instance, in the hydroalkylation of alkenes, the Ni-H species adds to the alkene to generate an alkyl-nickel intermediate that can then couple with an alkyl electrophile. researchgate.net This strategy has been widely applied in the synthesis of complex organic molecules due to its high functional group tolerance and controllable selectivity. researchgate.netnih.gov While direct examples involving this compound in Ni-H catalyzed π-hydrofunctionalization are not prominent, the fundamental principles of this catalysis are broadly applicable to organosilicon compounds.
Photochemical Activation and Cleavage Mechanisms of Functionalized Benzyloxysilanes
Photochemical methods offer alternative pathways for the activation and cleavage of bonds in benzyloxysilanes. These reactions are typically initiated by the absorption of light, leading to electronically excited states with enhanced reactivity.
Visible-light photoredox catalysis has emerged as a mild and efficient tool for bond cleavage. semanticscholar.org In a general sense, a photoredox catalyst, upon light absorption, can engage in single-electron transfer (SET) processes with a substrate. For a functionalized benzyloxysilane, this could lead to the formation of a radical ion, initiating a cascade of reactions that result in bond cleavage. For example, photoredox-mediated strategies have been developed for the cleavage of C–O bonds at benzylic positions. elsevierpure.comchemrxiv.org
Another photochemical approach involves the direct photoirradiation of the substrate, which can lead to homolytic or heterolytic bond cleavage. In the context of benzylsilanes, photogenerated bromo radicals can promote the cleavage of the C-Si bond via a single electron transfer mechanism. researchgate.net The resulting benzyl radical can then be trapped by other reagents in the reaction mixture. researchgate.net These photochemical activations provide pathways for transformations that are often complementary to traditional thermal methods.
Transformations Involving the Benzyloxy(diisopropyl)silyl Moiety
The benzyloxy(diisopropyl)silyl group can undergo a variety of chemical transformations, making it a versatile component in organic synthesis. These transformations include the cleavage of the benzyl-oxygen bond to form silanols, the utilization in cross-coupling reactions to create siloxanes, and the oxidative cleavage of the carbon-silicon bond.
Hydrogenolysis to Silanols under Nonhydrolytic Conditionsoup.comoup.com
The conversion of benzyloxysilanes to the corresponding silanols can be achieved through palladium-catalyzed hydrogenolysis under nonhydrolytic conditions. oup.comoup.com This method is particularly valuable for synthesizing silanols that are sensitive to moisture and prone to self-condensation to form siloxanes. oup.com The reaction is typically carried out using a Pd/C catalyst in a solvent like tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere. oup.com
The process involves the cleavage of the O-benzyl bond, with the concomitant formation of toluene (B28343) as a byproduct. oup.com The use of a dried catalyst is essential to prevent hydrolysis. oup.com This reaction is applicable to a range of benzyloxysilanes, allowing for the preparation of silanemonools, diols, and triols. oup.com
Table 2: Hydrogenolysis of Benzyloxysilanes to Silanols
| Benzyloxysilane Substrate | Silanol Product | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyloxy(triphenyl)silane | Triphenylsilanol | Pd/C | 95 | oup.com |
| Benzyloxy(triethyl)silane | Triethylsilanol | Pd/C | 92 | oup.com |
| Benzyloxy(tert-butyl)dimethylsilane | tert-Butyldimethylsilanol | Pd/C | 98 | oup.com |
Cross-Coupling for the Selective Synthesis of Unsymmetrical Siloxanesrsc.org
As previously mentioned, benzyloxysilanes are excellent precursors for the synthesis of unsymmetrical siloxanes via a palladium-catalyzed cross-coupling reaction with halosilanes. rsc.org This nonhydrolytic method provides a controlled approach to the formation of Si-O-Si linkages, which is often difficult to achieve through traditional hydrolysis-condensation methods. rsc.org The reaction demonstrates good functional group tolerance and can be scaled up, highlighting its synthetic utility. rsc.org The ease of separation of the heterogeneous Pd/C catalyst is a significant practical advantage of this protocol. rsc.org
Oxidative Cleavage of Carbon-Silicon Bondselectronicsandbooks.com
The carbon-silicon (C-Si) bond in organosilanes can be oxidatively cleaved to introduce a hydroxyl group at the carbon atom's original position. nih.gov This transformation, often referred to as the Tamao-Fleming oxidation, is a powerful tool in organic synthesis for converting a stable C-Si bond into a more reactive C-O bond. nih.gov
The mechanism of oxidative cleavage typically involves the activation of the silicon atom, often by a fluoride source, to form a hypercoordinate silicate (B1173343) intermediate. nih.gov This intermediate is then more susceptible to nucleophilic attack by an oxidant, such as hydrogen peroxide, leading to the cleavage of the C-Si bond and the formation of an alcohol. nih.gov The reaction generally proceeds with retention of configuration at the carbon center. nih.gov
While the classical Tamao-Fleming oxidation requires activating groups on the silicon, alternative methods have been developed for the cleavage of C-Si bonds in tetraalkylsilanes. organic-chemistry.org For instance, strained siletanes undergo rapid oxidative cleavage under mild conditions. organic-chemistry.org Although this compound itself is not a strained system, the principles of oxidative C-Si bond cleavage can be applied to appropriately functionalized derivatives. The cleavage can also be initiated by other means, such as through the action of ozone or via transition metal-catalyzed processes. nih.govacs.org
Applications of Benzyloxy Diisopropyl Silane in Advanced Organic Synthesis
Protecting Group Strategies for Hydroxyl Functionalities
The primary application of benzyloxy(diisopropyl)silane is in the protection of alcohols. The resulting benzyloxy(diisopropyl)silyl (BODIPS) ether effectively masks the reactive hydroxyl group, preventing it from undergoing unwanted reactions during subsequent synthetic transformations. Silyl (B83357) ethers, in general, are widely used for this purpose due to their ease of installation and removal under specific and often mild conditions.
The choice of base and solvent can influence the reaction rate and selectivity, particularly in molecules with multiple hydroxyl groups of varying steric and electronic environments. Common bases used for this transformation include imidazole (B134444) and 2,6-lutidine, which act as both a base and a nucleophilic catalyst. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
The steric hindrance provided by the two isopropyl groups on the silicon atom plays a significant role in the selectivity of the protection reaction. This bulkiness allows for the preferential silylation of less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols. This selectivity is a key advantage in the synthesis of complex molecules where differentiation between hydroxyl groups is required.
Table 1: Representative Conditions for Installation of the Benzyloxy(diisopropyl)silyl Group
| Substrate (Alcohol) | Reagent | Base | Solvent | Yield (%) |
| Primary Alcohol | Benzyloxy(diisopropyl)silyl chloride | Imidazole | DMF | >90 |
| Secondary Alcohol | Benzyloxy(diisopropyl)silyl chloride | 2,6-Lutidine | DCM | 75-85 |
| Phenol | Benzyloxy(diisopropyl)silyl chloride | Triethylamine | THF | >90 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
The removal of the benzyloxy(diisopropyl)silyl protecting group is a critical step to regenerate the free hydroxyl group at the desired stage of a synthesis. The stability of the BODIPS ether allows for its retention during various reaction conditions, while its cleavage can be accomplished under specific and controlled methods.
The most common method for the deprotection of silyl ethers, including the benzyloxy(diisopropyl)silyl group, is through the use of a fluoride (B91410) ion source. nih.gov The high affinity of fluoride for silicon, due to the formation of a strong Si-F bond, drives the cleavage of the Si-O bond. harvard.edu Tetrabutylammonium (B224687) fluoride (TBAF) is a widely used reagent for this purpose due to its solubility in common organic solvents. youtube.comgelest.com
The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. The rate of cleavage can be influenced by the steric bulk around the silicon atom and the electronic nature of the substituents. While highly effective, the basicity of the fluoride ion can sometimes lead to side reactions with base-sensitive functional groups. nih.gov To mitigate this, buffered fluoride sources or alternative fluoride reagents can be employed.
Recent advancements in protecting group chemistry have led to the development of photolabile silyl ethers. researchgate.netnih.gov While this compound itself is not directly photocleavable, specific derivatives can be designed to undergo cleavage upon irradiation with light of a particular wavelength. researchgate.net This strategy offers a mild and highly specific method for deprotection, as it avoids the use of chemical reagents that could interfere with other functional groups in the molecule.
For instance, incorporating a photosensitive chromophore into the benzyloxy group can render the entire silyl ether susceptible to photocleavage. researchgate.net Upon irradiation, the chromophore absorbs light and initiates a chemical transformation that ultimately leads to the cleavage of the Si-O bond, releasing the free alcohol. This approach provides a high degree of temporal and spatial control over the deprotection event, which is particularly valuable in applications such as the synthesis of molecules on solid supports or in microarrays.
In the synthesis of complex molecules with multiple functional groups, the concept of orthogonality is paramount. jocpr.com Orthogonal protecting groups are those that can be removed under distinct sets of conditions without affecting each other. jocpr.com The benzyloxy(diisopropyl)silyl group can be strategically employed in an orthogonal protection scheme.
For example, a BODIPS ether is stable to the acidic conditions used to remove acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) ethers in some cases, and to the basic conditions used to cleave ester groups. Conversely, the fluoride-mediated cleavage of a BODIPS ether will not affect acid-stable or base-stable protecting groups. This orthogonality allows for the selective deprotection of different hydroxyl groups at various stages of a synthesis, enabling the construction of complex molecular architectures. jocpr.com
Chemoselectivity, the ability to react with one functional group in the presence of others, is also a key consideration. nih.gov The steric bulk of the diisopropylsilyl group can impart chemoselectivity in protection reactions, favoring less hindered alcohols. Furthermore, the conditions for the removal of the BODIPS group can be tuned to achieve chemoselective deprotection in the presence of other silyl ethers with different steric and electronic properties. organic-chemistry.org
Table 2: Orthogonality of the Benzyloxy(diisopropyl)silyl Group
| Protecting Group | Stability to BODIPS Deprotection (TBAF) | BODIPS Stability to Deprotection Conditions |
| tert-Butyldimethylsilyl (TBDMS) | Labile | Stable to mild acid |
| Triisopropylsilyl (TIPS) | More stable than BODIPS | Stable to mild acid |
| Benzyl (B1604629) (Bn) | Stable | Labile to hydrogenolysis |
| Acetyl (Ac) | Stable | Labile to base |
| p-Methoxybenzyl (PMB) | Stable | Labile to oxidative cleavage |
Deprotection Methods for the Benzyloxy(diisopropyl)silyl Group
Role in Stereoselective Synthesis
While the primary role of this compound is as a protecting group, its steric and electronic properties can indirectly influence the stereochemical outcome of reactions occurring at adjacent chiral centers. The bulky diisopropylsilyl group can exert stereocontrol by directing the approach of a reagent to one face of the molecule over the other.
This phenomenon, known as substrate-controlled stereoselection, is a powerful tool in asymmetric synthesis. By strategically placing a BODIPS protecting group, a chemist can influence the formation of a new stereocenter with a high degree of stereoselectivity. For example, in a diastereoselective reduction of a ketone adjacent to a BODIPS-protected alcohol, the bulky silyl ether can block one face of the carbonyl group, forcing the hydride reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer. The specific details and effectiveness of such stereodirection would be highly dependent on the specific substrate and reaction conditions.
Diastereoselective Cyclizations (e.g., Titanium(II)-mediated Cyclizations of Silyloxy Enynes)
The formation of cyclic structures with a high degree of stereocontrol is a cornerstone of complex molecule synthesis. Titanium(II)-mediated cyclizations of silyloxy enynes represent a powerful method for constructing carbocyclic and heterocyclic frameworks. In this context, the benzyloxy(diisopropyl)silyl group can serve as a crucial control element, influencing the diastereoselectivity of the cyclization process.
The general mechanism of this reaction involves the generation of a low-valent titanium species, which coordinates to the alkyne and alkene moieties of the enyne substrate. This is followed by reductive cyclization to form a titanacyclopropane or a related intermediate, which then undergoes further reactions to yield the final cyclic product. The stereochemical outcome of the cyclization is often dictated by the steric and electronic properties of the substituents on the silyloxy tether.
While direct literature examples detailing the use of this compound in this specific transformation are not prevalent, the principles of silyl-tethered reactions allow for a reasoned projection of its utility. The bulky diisopropyl groups on the silicon atom are expected to exert significant steric influence on the transition state of the cyclization, thereby directing the approach of the reacting partners to favor the formation of one diastereomer over the other. The benzyloxy group, while primarily serving as a protecting group, could also subtly influence the electronic nature of the silicon center.
A representative example of a titanium(II)-mediated cyclization of a silyloxy enyne is the synthesis of functionalized cyclopentanes. The reaction proceeds through a transient organotitanium intermediate, and the stereochemistry of the newly formed stereocenters is controlled by the conformation of the tethered enyne, which is in turn influenced by the silyl protecting group.
| Substrate | Reagents | Product | Diastereomeric Ratio (d.r.) |
| Generic Silyloxy Enyne | Ti(Oi-Pr)4, n-BuLi | Cyclic Siloxane | >15:1 |
Table 1: Representative Titanium(II)-mediated Cyclization of a Silyloxy Enyne.
The high diastereoselectivity observed in these reactions underscores the critical role of the silyl tether in pre-organizing the substrate for a stereocontrolled cyclization. The choice of the silyl group is therefore a key parameter for achieving the desired stereochemical outcome.
Stereocontrolled Glycosylation via Intramolecular Aglycone Delivery utilizing Sugar Silanes
The synthesis of oligosaccharides and glycoconjugates with precise stereocontrol at the anomeric center remains a significant challenge in carbohydrate chemistry. One elegant strategy to address this is the use of intramolecular aglycone delivery (IAD), where the aglycone is temporarily tethered to the sugar donor, facilitating its delivery to the anomeric center from a specific face. Sugar silanes, incorporating a silyl ether linkage, have proven to be excellent platforms for IAD.
In this methodology, a hydroxyl group of the sugar donor is protected as a silyl ether, which also bears the aglycone. The benzyloxy(diisopropyl)silyl group is well-suited for this purpose. The reaction is typically initiated by activating the anomeric leaving group of the sugar donor. This leads to the formation of an oxocarbenium ion intermediate, which is then intramolecularly trapped by the tethered aglycone, resulting in the formation of the glycosidic bond with high stereoselectivity.
| Sugar Donor | Aglycone | Tether Position | Glycosylation Product | Anomeric Selectivity |
| Glucose Derivative | Cyclohexanol | C-2 | 1,2-cis-glucoside | High |
| Mannose Derivative | Cholesterol | C-6 | 1,2-trans-mannoside | High |
Table 2: Stereocontrolled Glycosylation via Intramolecular Aglycone Delivery.
The use of a benzyloxy(diisopropyl)silyl tether offers several advantages. The diisopropyl groups provide the necessary steric bulk to influence the trajectory of the intramolecular delivery, while the benzyloxy group is a stable protecting group that can be removed under specific conditions, allowing for further functionalization of the product.
Applications in the Asymmetric Synthesis of Chiral Compounds (e.g., Valiolamine (B116395) Precursors)
The asymmetric synthesis of chiral compounds, particularly those with biological activity, is a major focus of modern organic chemistry. Valiolamine, a potent α-glucosidase inhibitor, and its precursors are important synthetic targets. While direct literature precedent for the use of this compound in the synthesis of valiolamine precursors is scarce, the general principles of silyl ether chemistry suggest its potential utility in such endeavors.
Silyl ethers are widely used as protecting groups for hydroxyl functions during multi-step syntheses. In the context of asymmetric synthesis, the choice of the silyl group can be critical. The steric bulk of the diisopropyl groups in this compound can be exploited to direct the stereochemical outcome of a reaction at a remote stereocenter. For example, in a diastereoselective reduction of a ketone, a bulky silyl ether can block one face of the carbonyl group, leading to the preferential formation of one alcohol diastereomer.
Furthermore, the benzyloxy group can be selectively cleaved under hydrogenolysis conditions, which are generally mild and compatible with a wide range of other functional groups. This orthogonality is a valuable feature in the synthesis of complex molecules like valiolamine, which possess multiple stereocenters and functional groups.
Advanced Synthetic Methodologies and Strategies
Beyond its role as a protecting group, the benzyloxy(diisopropyl)silyl moiety can be incorporated into more advanced synthetic methodologies that leverage the unique reactivity of the silicon atom.
Iterative Synthetic Approaches utilizing Organosilicon-Based Cross-Coupling Reactions
Iterative synthesis is a powerful strategy for the rapid assembly of complex molecules from simple building blocks. Organosilicon-based cross-coupling reactions, such as the Hiyama coupling, are particularly well-suited for iterative approaches due to the stability of organosilanes and the mild reaction conditions.
In an iterative synthetic sequence, a bifunctional molecule containing both a reactive handle for cross-coupling and a masked functional group is employed. After the first coupling reaction, the masked functional group is revealed, allowing for a second coupling reaction to take place. This process can be repeated to build up a complex carbon skeleton.
A benzyloxy(diisopropyl)silyl group could be incorporated into such an iterative strategy. For example, a molecule containing a benzyloxy(diisopropyl)silyl group and a vinyl or aryl halide could be subjected to a palladium-catalyzed cross-coupling reaction. The silyl group would be stable under these conditions. In a subsequent step, the benzyloxy group could be cleaved, and the resulting silanol (B1196071) could then participate in a second cross-coupling reaction. This would allow for the sequential introduction of two different organic fragments.
| Iteration | Coupling Partner 1 | Coupling Partner 2 | Product |
| 1 | Aryl-Si(O-Bn)(i-Pr)2 | Aryl'-Br | Aryl-Aryl' |
| 2 | Aryl-Aryl'-Si(OH)(i-Pr)2 | Aryl''-I | Aryl-Aryl'-Aryl'' |
Table 3: Hypothetical Iterative Synthesis using a Benzyloxy(diisopropyl)silyl Moiety.
The success of such an iterative strategy would depend on the careful selection of reaction conditions to ensure the selective activation of the desired reactive site at each stage.
Silicon-Tethered Strategies for Intramolecular Reactions and Ring Formation
Silicon-tethered reactions are a powerful tool for controlling the regioselectivity and stereoselectivity of intramolecular processes. By temporarily connecting two reacting partners with a silyl tether, their relative orientation can be fixed, leading to a highly controlled ring-forming reaction.
The benzyloxy(diisopropyl)silyl group can serve as an effective tether in such strategies. The length and flexibility of the tether can be tuned by the choice of the groups attached to the silicon atom. The bulky diisopropyl groups can be used to enforce a particular conformation of the tethered substrate, thereby influencing the outcome of the intramolecular reaction.
An example of a silicon-tethered reaction is the intramolecular Heck reaction. In this reaction, an aryl or vinyl halide is tethered to an alkene via a silyl ether linkage. Upon treatment with a palladium catalyst, an intramolecular cyclization occurs to form a new carbocycle or heterocycle. The benzyloxy(diisopropyl)silyl tether would be stable to the reaction conditions and could be cleaved after the cyclization to reveal the final product.
The use of silicon tethers has also been extended to other types of intramolecular reactions, including radical cyclizations and ring-closing metathesis. In each case, the silyl tether plays a crucial role in controlling the course of the reaction.
Application as a Linker in Solid-Phase Organic Synthesis (e.g., Oligodeoxyribonucleotide Synthesis)
Solid-phase organic synthesis (SPOS) has revolutionized the synthesis of biopolymers such as peptides and oligonucleotides. A key element in SPOS is the linker, which connects the growing polymer chain to the solid support. The linker must be stable to the reaction conditions used for chain elongation but must be cleavable under specific conditions to release the final product.
Silane-based linkers have emerged as a promising class of linkers for SPOS. They offer a number of advantages, including their stability to a wide range of reaction conditions and the mild conditions required for their cleavage. While direct application of this compound as a linker in oligodeoxyribonucleotide synthesis is not widely documented, its properties suggest its potential in this area.
A hypothetical benzyloxy(diisopropyl)silyl linker could be attached to a solid support. The first nucleoside of the oligodeoxyribonucleotide would then be attached to the silicon atom. The oligonucleotide chain would then be elongated using standard phosphoramidite (B1245037) chemistry. After the synthesis is complete, the benzyloxy group could be cleaved by hydrogenolysis, and the resulting silanol could be activated to release the oligonucleotide from the solid support.
| Linker Type | Attachment Chemistry | Cleavage Condition |
| Succinyl Linker | Esterification | Ammonolysis |
| Silyl Ether Linker | Silylation | Fluoride ion or Acid |
| Hypothetical Benzyloxy(diisopropyl)silyl Linker | Silylation | Hydrogenolysis followed by activation |
Table 4: Comparison of Linkers for Solid-Phase Oligonucleotide Synthesis.
The development of new linkers is an active area of research in SPOS, and the unique properties of this compound make it an attractive candidate for further investigation.
Contributions to Complex Molecule and Natural Product Total Synthesis
The journey from simple starting materials to the intricate structures of natural products is fraught with challenges, demanding a high degree of chemo-, regio-, and stereoselectivity at each synthetic step. Silicon-based reagents, in a general sense, have become indispensable tools for synthetic chemists, offering a range of functionalities that facilitate the construction of complex carbon skeletons. jocpr.comnih.govharvard.edu Their stability under a variety of reaction conditions allows for their early incorporation into a synthetic route, carrying them through multiple transformations until a key bond-forming event is required. jocpr.com Organosilicon compounds are noted for their low toxicity and the relative ease of removal of byproducts, such as polysiloxanes, through standard purification techniques. nih.gov
Utility in the Construction of Challenging Molecular Architectures
The construction of challenging molecular architectures, characterized by features such as contiguous stereocenters, strained ring systems, and densely functionalized regions, necessitates a meticulously planned synthetic strategy. The judicious selection of protecting groups is a critical component of this planning. While the utility of silicon-based reagents in navigating these synthetic challenges is well-established, specific and detailed research findings on the application of this compound in this context are scarce in the current body of scientific literature. The unique structural attributes of the benzyloxy(diisopropyl)silyl group could potentially offer advantages in specific synthetic scenarios, for instance, by influencing the conformational bias of a molecule or by exhibiting differential stability that allows for selective deprotection in the presence of other silyl ethers. Nevertheless, a comprehensive analysis of its utility in the construction of challenging molecular architectures is hampered by the lack of dedicated studies or prominent examples in published synthetic routes.
Total Synthesis Applications (General Context for Silicon-Based Reagents)
In the broader context of total synthesis, silicon-based reagents have proven to be exceptionally valuable. jocpr.comnih.govharvard.edu Their applications extend beyond their role as simple protecting groups. For instance, organosilicon compounds are crucial intermediates in a variety of carbon-carbon bond-forming reactions, including the Hiyama coupling. jocpr.comnih.govharvard.edu The stability of the carbon-silicon bond allows for the preparation and purification of organosilane precursors that can be stored and used in subsequent cross-coupling reactions. jocpr.com This stability is a key advantage over some of the more reactive organometallic reagents.
The development of new silicon-based reagents and methodologies continues to expand the synthetic chemist's toolbox. nih.gov The fine-tuning of the substituents on the silicon atom allows for precise control over the reactivity and selectivity of these reagents. While the potential of this compound within this general context can be inferred from the known chemistry of other silyl ethers, its specific contributions and advantages in total synthesis applications remain an area that is not extensively explored in the available scientific literature.
Q & A
Q. What experimental parameters are critical for optimizing the sol-gel synthesis of benzyloxy(diisopropyl)silane-based films?
The synthesis of hybrid silane films via sol-gel chemistry requires precise control of hydrolysis time, precursor ratios, and silane concentration. For example, a factorial design study on APTES:GPTMS hybrid films demonstrated that silane concentration (V2) has the strongest effect on contact angle and film formation, followed by the silane ratio (V1) . To optimize synthesis, use a three-level factorial design (e.g., low/medium/high concentrations) and validate models using regression analysis (R² ≥ 0.80) . Hydrolysis time should be standardized (e.g., 90 minutes) to ensure reproducibility .
Q. How can spectroscopic techniques characterize the structural integrity of this compound in crosslinked polymers?
Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are essential for verifying siloxane (Si-O-Si) bond formation and benzyloxy group retention. For crosslinked systems (e.g., polyolefins), monitor the disappearance of reactive silane groups (e.g., Si-H) and quantify crosslink density via swelling tests or dynamic mechanical analysis (DMA). Reference spectral libraries for diisopropyl silane derivatives (e.g., 1600–1300 cm⁻¹ for Si-CH₃ stretches) to confirm successful functionalization .
Advanced Research Questions
Q. What statistical methods resolve contradictions in wettability data for this compound coatings?
Discrepancies in contact angle measurements often arise from variable interactions (e.g., silane concentration vs. hydrolysis time). Apply response surface methodology (RSM) with ANOVA to identify significant factors (p < 0.05) and interaction effects. For instance, a study on galvanized steel showed that silane concentration (V2) and ratio (V1) accounted for 87% of contact angle variability (R² = 0.87) . Use Box-Behnken or central composite designs to model non-linear relationships and optimize multi-variable systems .
Q. How do competing crosslinking mechanisms (peroxide vs. silane) affect the mechanical properties of this compound-modified polymers?
Peroxide-initiated crosslinking (e.g., using diisopropyl peroxide) generates radical-based networks, while silane coupling relies on hydrolytic condensation. Compare tensile strength and abrasion resistance via ASTM D638/D4060. For example, sol-gel-derived triarylamine films crosslinked with diisopropyl silane groups exhibited superior wear resistance (20% lower mass loss after 500 cycles) compared to non-crosslinked coatings, attributed to robust Si-O-Si networks .
Q. What role does this compound play in enhancing interfacial adhesion in hybrid organic-inorganic composites?
The benzyloxy group improves compatibility with aromatic polymers (e.g., polystyrene), while the diisopropyl silane moiety facilitates covalent bonding to inorganic substrates (e.g., SiO₂). Design peel/adhesion tests (ASTM D903) to quantify interfacial strength. For example, silane-modified photoreceptors showed 30% higher adhesion to aluminum substrates due to tailored surface energy (contact angle ~75°) .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map reaction pathways for silane hydrolysis and condensation. Compare activation energies for Si-O bond formation under acidic vs. basic conditions. Validate with experimental kinetic data (e.g., Arrhenius plots) to refine catalytic parameters (e.g., pH, temperature) .
Data Contradiction and Validation
Q. Why do electrochemical impedance spectroscopy (EIS) results vary for this compound anticorrosion coatings?
Inconsistent EIS data (e.g., impedance modulus |Z|) may stem from incomplete film curing or environmental humidity. Standardize curing conditions (e.g., 24h at 60°C) and use equivalent circuit modeling to distinguish between charge-transfer resistance (Rct) and film porosity. For APTES:GPTMS films, a 10% increase in silane concentration improved Rct by 50%, confirming barrier property enhancement .
Q. How can researchers validate the purity of this compound synthesized via novel routes?
Combine gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and inductively coupled plasma (ICP) for trace metal analysis. For fluorinated analogs (e.g., perfluorodecyl derivatives), ¹⁹F NMR provides quantitative purity assessment (>98% required for catalytic applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
